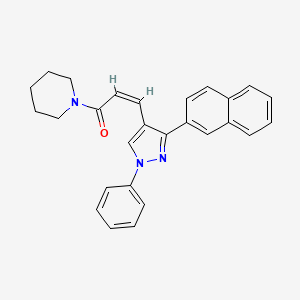
5-cyclopropyl-N-(m-tolyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyclopropyl-N-(m-tolyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of triazole-containing compounds and has shown promising results in various scientific research applications.
Scientific Research Applications
Triazole Scaffold Applications
Peptidomimetics and Biologically Active Compounds Synthesis : The 5-amino-1,2,3-triazole-4-carboxylic acid, a core structure in triazoles, has applications in the preparation of peptidomimetics and biologically active compounds. A study by Ferrini et al. (2015) describes the synthesis of these compounds with a focus on regiocontrol and their use in creating triazole-containing dipeptides.
Antiviral Activity of Thiazole C-Nucleosides : Thiazole nucleosides, synthesized using a triazole scaffold, have shown promising results in antiviral activities. A study by Srivastava et al. (1977) highlights the synthesis and evaluation of these nucleosides against various viruses, showcasing the utility of the triazole ring in this context.
Structural Analysis for Anticancer Screening : In a study focusing on structural analysis, Pokhodylo et al. (2021) synthesized a compound from the 1H-1,2,3-triazole-4-carboxamide library for anticancer activity screening, emphasizing the significance of triazole derivatives in cancer research.
Heterocyclic Polycyclic Ensembles Synthesis : Belskaya et al. (2009) developed a method for obtaining thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid, leading to the synthesis of new heterocyclic polycyclic ensembles. This study, Belskaya et al. (2009), underlines the diverse applications of the triazole ring in creating complex molecular structures.
Antimicrobial Agents : The triazole scaffold is also utilized in developing antimicrobial agents. In their research, Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides and evaluated their antimicrobial activities against various pathogens.
Antitumor Agents Synthesis : The synthesis of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, as reported by Stevens et al. (1984), highlights the potential of triazole derivatives as broad-spectrum antitumor agents.
Antiviral Nucleosides Synthesis : The study by Revankar et al. (1981) focuses on the synthesis of 5-hydroxy-1-(beta-D-ribofuranosyl)-1,2,3-triazole-4-carboxamide, showing significant antiviral activity, thereby indicating the importance of the triazole core in antiviral research.
Enaminones as Antitumor and Antimicrobial Agents : Research by Riyadh (2011) on N-arylpyrazole-containing enaminones, synthesized from a triazole derivative, explores their potential as antitumor and antimicrobial agents.
Antiallergic Agents Synthesis : The synthesis of antiallergic 9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazoles, as explored by Buckle et al. (1983), demonstrates the use of triazole derivatives in developing potent antiallergic compounds.
properties
IUPAC Name |
5-cyclopropyl-N-(3-methylphenyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-13-6-10-17(11-7-13)24-19(15-8-9-15)18(22-23-24)20(25)21-16-5-3-4-14(2)12-16/h3-7,10-12,15H,8-9H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGHYGQQMURGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(m-tolyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


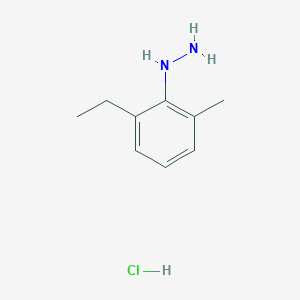

![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2701314.png)
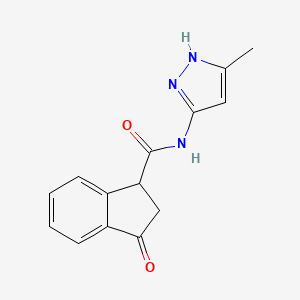

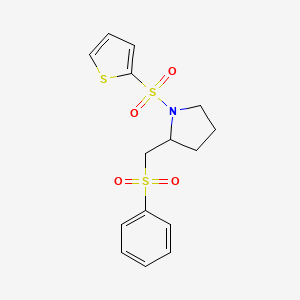
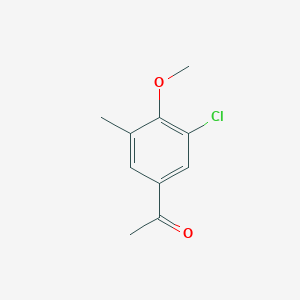
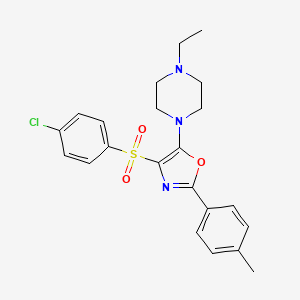
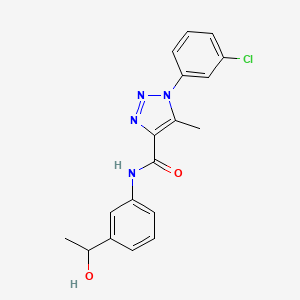
![2-Chloro-N-[2-oxo-2-(1H-pyrazol-4-ylamino)ethyl]propanamide](/img/structure/B2701324.png)


